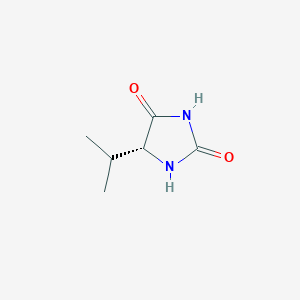
Ethylpentachlorophenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylpentachlorophenoxyacetate is an organic compound that belongs to the class of phenoxyacetic acids. It is characterized by the presence of an ethyl group attached to a pentachlorophenoxyacetic acid moiety. This compound is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethylpentachlorophenoxyacetate typically involves the esterification of pentachlorophenoxyacetic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Pentachlorophenoxyacetic acid+EthanolH2SO4this compound+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Ethylpentachlorophenoxyacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have significant biological activities.
Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenoxyacetic acid derivatives
Aplicaciones Científicas De Investigación
Ethylpentachlorophenoxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is utilized in the formulation of herbicides and pesticides due to its effectiveness in controlling unwanted vegetation.
Mecanismo De Acción
The mechanism of action of ethylpentachlorophenoxyacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. Additionally, it may interact with cellular receptors, leading to changes in cell signaling and function.
Comparación Con Compuestos Similares
Ethylpentachlorophenoxyacetate can be compared with other phenoxyacetic acid derivatives, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different substitution patterns.
Mecoprop: Another herbicide with a similar mode of action but different chemical structure.
Uniqueness: this compound is unique due to its high degree of chlorination, which imparts distinct chemical and biological properties. Its effectiveness as a herbicide and potential therapeutic applications make it a compound of significant interest in various fields.
Propiedades
Número CAS |
55773-90-5 |
|---|---|
Fórmula molecular |
C10H7Cl5O3 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
ethyl 2-(2,3,4,5,6-pentachlorophenoxy)acetate |
InChI |
InChI=1S/C10H7Cl5O3/c1-2-17-4(16)3-18-10-8(14)6(12)5(11)7(13)9(10)15/h2-3H2,1H3 |
Clave InChI |
MJRVNDGGAHMLGC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(3-Nonylphenoxy)ethoxy]acetic acid](/img/structure/B14645691.png)


![1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14645699.png)

![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14645708.png)




germane](/img/structure/B14645752.png)

![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)
